Deisopropylatrazine

Vue d'ensemble

Description

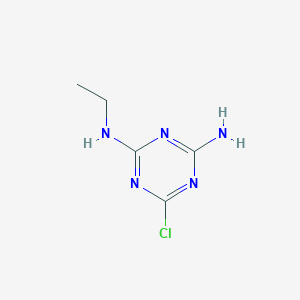

Deisopropylatrazine is a degradation product of atrazine, a widely used herbicide. Atrazine is known for its effectiveness in controlling broadleaf and grassy weeds, particularly in crops like corn and sugarcane. This compound is formed when atrazine undergoes microbial or chemical degradation in the environment. This compound is of significant interest due to its persistence in soil and water, as well as its potential environmental and health impacts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Deisopropylatrazine is typically synthesized through the degradation of atrazine. This process can occur under various conditions, including UV/H₂O₂ and UV/PDS systems. In these systems, atrazine is exposed to ultraviolet light in the presence of hydrogen peroxide or peroxydisulfate, leading to the formation of this compound .

Industrial Production Methods: While industrial production of this compound is not common, it can be produced in laboratory settings for research purposes. The degradation of atrazine in controlled environments, such as water treatment facilities, can also result in the formation of this compound .

Analyse Des Réactions Chimiques

Degradation Pathways in Aqueous and Soil Systems

Deisopropylatrazine undergoes further degradation through biotic and abiotic pathways:

- : Soil microbes sequentially dealkylate this compound to form didealkylatrazine (DDA) and hydroxyatrazine derivatives. Half-lives range from 32–173 days in unsaturated soils, increasing with depth .

- : Degradation accelerates under saturated soil, with half-lives reduced to 58 days at 90–120 cm depth .

- (Michaelis-Menten-Monod model) :

Parameter Value Range μ (max growth rate) 2.00×10⁻⁷ – 4.62×10⁻⁵ s⁻¹ K (half-saturation) 3.43×10⁻⁶ – 1.39×10¹ mol/L Y (biomass yield) 1.20×10² – 2.98×10⁵ mg-Bio/mol

- :

- : - OH radicals attack C1 and C3 positions, forming unstable adducts that react with dissolved oxygen .

Under low-oxygen conditions (≤1 mg/L O₂), this compound shows minimal degradation over 45 days, with no observed transformation to DDA . This contrasts with its rapid breakdown in surface soils.

| Reaction Type | Major Products | Minor Products |

|---|---|---|

| Hydrolysis | Hydroxythis compound | Chlorinated triazine intermediates |

| Photolysis | Deethylatrazine (DEA) | 6-Acetamido derivatives |

| Microbial N-dealkylation | Didealkylatrazine (DDA) | Formamide/acetamide fragments |

Sorption and Mobility

This compound exhibits moderate sorption to organic-rich soils (Kₒc = 50–100 mL/g) . Biochar amendments enhance sorption capacity by 2–3× due to π-π interactions and hydrophobic partitioning .

Comparative Degradation Rates

| Condition | Half-Life (Days) | Key Factors Influencing Rate |

|---|---|---|

| Aerobic surface soil | 32–41 | Microbial biomass, organic carbon |

| Saturated subsoil | 58–87 | Oxygen availability, pH (6–8) |

| UV/H₂O₂ treatment | 0.5–2.0 | Radical flux, initial concentration |

Mechanistic Insights from Computational Studies

Density functional theory (DFT) simulations reveal:

Applications De Recherche Scientifique

Environmental Monitoring

Groundwater Persistence Studies

DIA has been studied for its persistence in groundwater, particularly under low-oxygen conditions. In a study conducted by Papiernik and Spalding, the degradation of atrazine, deethylatrazine, and DIA was assessed using in situ microcosms. The results indicated that DIA concentrations decreased significantly over time, suggesting microbial degradation processes were active even in low-oxygen environments .

Table 1: Persistence of DIA in Groundwater

| Compound | Initial Concentration (µg/L) | Final Concentration (µg/L) | Days Monitored |

|---|---|---|---|

| This compound | 20 | 5 | 45 |

| Atrazine | 20 | 3 | 45 |

| Deethylatrazine | 20 | 4 | 45 |

Toxicological Research

Developmental and Reproductive Toxicity

The Environmental Protection Agency (EPA) has identified DIA as a compound that can cause developmental and reproductive toxicity. Research has focused on its effects on animal models, with findings indicating potential risks associated with exposure during critical developmental windows .

Case Study: Developmental Toxicity Assessment

A study involving pregnant rats exposed to varying concentrations of DIA demonstrated adverse effects on fetal development, including reduced birth weight and increased incidence of skeletal abnormalities. These findings underscore the need for careful monitoring of DIA levels in agricultural runoff .

Soil Sorption Studies

Sorption Characteristics

The sorption behavior of DIA on various soil types has been investigated to understand its mobility and potential for leaching into groundwater. A study conducted on broiler litter biochars revealed that sorption isotherms for DIA were obtained in acidic aqueous media, indicating that its mobility could be influenced by soil pH and organic matter content .

Table 2: Sorption Isotherm Data for DIA

| Soil Type | pH Level | Sorption Coefficient (Kf) |

|---|---|---|

| Sandy Loam | 6.5 | 0.75 |

| Clayey Soil | 5.8 | 1.20 |

| Organic Matter-rich Soil | 7.0 | 2.50 |

Agricultural Impact Studies

Impact on Crop Health

Research has also explored the impact of DIA on crop health, particularly in relation to atrazine application. Studies have shown that while atrazine effectively controls weeds, its metabolites, including DIA, can accumulate in soil and affect non-target plants .

Case Study: Crop Yield Analysis

A field study monitored corn yields in areas treated with atrazine compared to untreated controls. The results indicated that while weed pressure was significantly reduced, elevated levels of DIA were associated with reduced corn yields due to phytotoxicity at higher concentrations .

Mécanisme D'action

The exact mechanism of action of deisopropylatrazine is not fully understood. it is believed to act as an agonist of the GABAA receptor, which plays a crucial role in regulating neuronal excitability. By enhancing GABAA receptor activity, this compound may reduce neuronal excitability .

Comparaison Avec Des Composés Similaires

Deethylatrazine: Another degradation product of atrazine, differing by the removal of the ethyl group instead of the isopropyl group.

Hydroxyatrazine: Formed through the hydrolysis of atrazine, replacing the chlorine atom with a hydroxyl group.

Uniqueness: Deisopropylatrazine is unique due to its specific formation pathway and its potential environmental persistence. Unlike deethylatrazine, which is more commonly formed, this compound provides insights into different degradation mechanisms of atrazine .

Activité Biologique

Deisopropylatrazine (DIA) is a significant metabolite of the herbicide atrazine, belonging to the s-triazine family. Understanding its biological activity is crucial due to its environmental persistence and potential health implications. This article synthesizes findings from various studies, including toxicity assessments, biodegradation pathways, and ecotoxicological impacts.

This compound is formed through the N-dealkylation of atrazine, primarily in soil and aquatic environments. Its chemical structure allows it to participate in various biological processes, making it a subject of interest in both environmental science and toxicology.

Biodegradation Pathways

Research indicates that DIA can be degraded by specific microbial communities. For instance, a mixed culture containing Rhodococcus corallinus has been shown to effectively degrade DIA through enzymatic pathways involving atzA, atzB, and atzC genes, which are responsible for the hydrolytic breakdown of atrazine and its metabolites into less harmful substances like cyanuric acid .

Acute and Chronic Toxicity

Studies have demonstrated that DIA exhibits varying degrees of toxicity across different species. Notably:

- Aquatic Organisms : Research indicates that DIA can cause significant adverse effects on aquatic life. For example, exposure to DIA has been linked to alterations in biochemical parameters and DNA damage in fish species such as Schizothorax plagiostomus .

- Mammalian Studies : In rodent models, high doses of atrazine (and by extension its metabolites like DIA) have been associated with immunotoxicity, developmental abnormalities, and endocrine disruption. Specifically, studies have shown that exposure can lead to reduced fertility rates and increased incidence of tumors in female rats due to hormonal imbalances .

Ecotoxicological Impact

The environmental persistence of DIA raises concerns about its accumulation in ecosystems. A study highlighted that chronic contamination of water bodies with triazine herbicides leads to significant ecological disruptions. The effects observed include:

- Altered reproductive behaviors in aquatic organisms.

- Changes in community structure within microbial populations due to selective pressures exerted by herbicide residues .

Case Study 1: Atrazine Exposure and Breast Cancer Risk

A systematic review assessed the potential link between atrazine exposure (and its metabolites like DIA) and breast cancer incidence. The findings suggested a correlation between high levels of exposure and increased tumor formation in laboratory animals, particularly through mechanisms involving hormonal disruptions .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Propriétés

IUPAC Name |

6-chloro-2-N-ethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN5/c1-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVENSCMCQBJAKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037495 | |

| Record name | Deisopropylatrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-28-9 | |

| Record name | Deisopropylatrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Deisopropylatrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1007-28-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deisopropylatrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESISOPROPYLATRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8EGZ3S34H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.